molecular formula C13H15ClO B2367866 [3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287268-82-8

[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No.: B2367866
CAS No.: 2287268-82-8
M. Wt: 222.71
InChI Key: KAWLMVAKUOAXGF-UHFFFAOYSA-N
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Description

[3-(2-Chloro-5-methylphenyl)-1-bicyclo[111]pentanyl]methanol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol typically involves the reaction of 3-chloro-5-methylphenyl isocyanate with bicyclo[1.1.1]pentane-1-methanol in anhydrous pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of various reagents and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to ensure consistency and efficiency in production. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methylphenylcarbamate: Similar in structure but differs in functional groups.

    5-Chloro-2-pentanone: Shares the chloro and methyl groups but has a different core structure.

Uniqueness

[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .

Properties

IUPAC Name

[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c1-9-2-3-11(14)10(4-9)13-5-12(6-13,7-13)8-15/h2-4,15H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWLMVAKUOAXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C23CC(C2)(C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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